2-Allyltetrahydro-2H-pyran
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Overview
Description
2-Allyltetrahydro-2H-pyran is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and an allyl group attached to the second carbon. This compound is part of the tetrahydropyran family, which is known for its presence in various natural products and synthetic intermediates. The unique structure of this compound makes it a valuable compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyltetrahydro-2H-pyran typically involves the cyclization of suitable precursors. One common method is the acid-catalyzed cyclization of 4-penten-1-ol, which undergoes intramolecular cyclization to form the tetrahydropyran ring. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Allyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the allyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of saturated tetrahydropyran derivatives.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
2-Allyltetrahydro-2H-pyran has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Allyltetrahydro-2H-pyran involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the tetrahydropyran ring can participate in nucleophilic substitution and ring-opening reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecular structures.
Comparison with Similar Compounds
Tetrahydropyran: Lacks the allyl group but shares the six-membered ring structure with one oxygen atom.
2-Methyltetrahydro-2H-pyran: Similar structure with a methyl group instead of an allyl group.
2-Phenyl-2H-pyran: Contains a phenyl group attached to the second carbon instead of an allyl group.
Uniqueness: 2-Allyltetrahydro-2H-pyran is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications where the allyl group plays a crucial role in the reaction mechanism.
Properties
IUPAC Name |
2-prop-2-enyloxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLROWLNDRDYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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